R-albuterol hydrochloride

Description

R-albuterol hydrochloride, also known as levalbuterol hydrochloride, is the pharmacologically active (R)-enantiomer of the racemic β2-adrenergic receptor agonist albuterol. It is a selective short-acting β2-agonist (SABA) approved for the treatment of asthma and chronic obstructive pulmonary disease (COPD) . Unlike racemic albuterol, which contains a 1:1 mixture of (R)- and (S)-enantiomers, R-albuterol is formulated to minimize exposure to the (S)-isomer, which has been implicated in adverse effects such as bronchoconstriction in preclinical studies .

Mechanistically, R-albuterol binds to β2-adrenoreceptors in airway smooth muscle, activating adenylate cyclase to increase intracellular cyclic AMP (cAMP). This process relaxes bronchial smooth muscle, leading to bronchodilation . Additionally, preclinical studies suggest that R-albuterol may exhibit anti-inflammatory properties by suppressing NF-κB activity, a key mediator of inflammatory responses in asthma .

R-albuterol is available in inhalation formulations (e.g., Xopenex®) at doses of 0.31 mg, 0.63 mg, and 1.25 mg, with pharmacokinetic studies demonstrating rapid absorption and a half-life of 3–4 hours .

Structure

3D Structure of Parent

Properties

IUPAC Name |

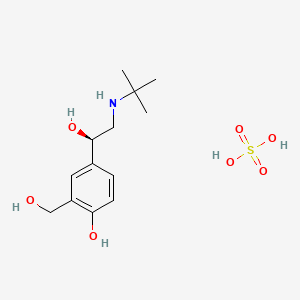

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.H2O4S/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVICLFZZVQVVFT-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164006 | |

| Record name | Levalbuterol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148563-16-0 | |

| Record name | Levalbuterol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148563-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levalbuterol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Synthetic Pathway

The asymmetric synthesis of R-albuterol hydrochloride, as detailed in CN104829468A, involves a three-step sequence:

-

Friedel-Crafts Acylation : Salicylaldehyde reacts with halogenated acetyl halides (e.g., bromoacetyl bromide) in the presence of Lewis acids (AlCl₃) to yield halogenated ketone intermediates.

-

Aminolysis and Hydrolysis : The halogenated ketone undergoes aminolysis with tert-butylamine, followed by acid hydrolysis (37% HCl) to produce salicylaldamino ketone (Intermediate V).

-

Chiral Borane-Catalyzed Reduction : Intermediate V is reduced using in situ-generated chiral borane catalysts derived from (R)-diphenylprolinol, selectively producing R-albuterol with subsequent HCl salt formation.

The chiral borane catalyst system employs sodium borohydride and trimethylchlorosilane to generate borane (BH₃), which complexes with (R)-diphenylprolinol to form the active reducing agent. This catalyst induces enantioselectivity by stabilizing the transition state through π-π interactions between the aromatic groups of the catalyst and the substrate.

Process Optimization and Critical Parameters

Key variables influencing yield and enantiomeric excess (ee) include:

Example 1 (from CN104829468A):

Advantages over Traditional Methods

This method circumvents drawbacks of earlier approaches:

-

Metal-Free Catalysis : Eliminates risks of heavy metal residues.

-

In Situ Borane Generation : Mitigates hazards associated with handling gaseous BH₃.

-

Salt Formation Purification : Hydrochloride crystallization enhances optical purity to >99% ee.

Chiral Resolution of Racemic Albuterol

Tartaric Acid Diastereomeric Salt Formation

EP1349828B1 discloses resolving racemic albuterol using (L)-tartaric acid. Key steps include:

-

Salt Formation : Racemic albuterol reacts with (L)-tartaric acid in ethanol, preferentially crystallizing the (R)-isomer tartrate.

-

Acid-Base Extraction : The tartrate salt is treated with HCl to yield this compound.

Critical Factors :

Limitations and Scalability Challenges

-

Optical Purity : 90–95% ee, necessitating recrystallization.

-

Cost : High reagent consumption and waste generation.

Comparative Analysis of Synthetic Methods

| Metric | Asymmetric Synthesis | Chiral Resolution |

|---|---|---|

| Yield | 70% | 30–40% |

| Optical Purity | >99% ee | 90–95% ee |

| Catalyst Cost | Moderate | Low |

| Industrial Feasibility | High (continuous processing) | Limited (batch-dependent) |

Industrial-Scale Process Recommendations

For large-scale this compound production, asymmetric synthesis is preferred due to:

Chemical Reactions Analysis

Types of Reactions

“R-albuterol hydrochloride” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.

Reduction: Reduction reactions can convert “this compound” into reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions. For example:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Clinical Applications

2.1. Bronchodilation in Asthma and COPD

- R-albuterol is primarily indicated for the symptomatic management of bronchospasm associated with reversible obstructive airway diseases, including asthma and COPD. It can be administered via inhalation or nebulization, providing rapid relief from acute bronchospasm .

2.2. Exercise-Induced Bronchospasm

- It is effective in preventing exercise-induced bronchospasm, making it a valuable option for patients who experience respiratory distress during physical activity .

2.3. Acute Hyperkalemia Treatment

- R-albuterol can also be used off-label to treat acute hyperkalemia by promoting the uptake of potassium into cells, thereby lowering serum potassium levels .

3.1. Efficacy Studies

A study comparing the bronchodilatory effects of R-albuterol with RS-albuterol found that R-albuterol provides similar bronchodilation at a lower dose due to its higher potency . The therapeutic ratio was also noted to be more favorable for R-albuterol, with fewer systemic side effects observed.

3.2. Long-Term Effects

Research indicates that long-term use of albuterol can lead to increased airway responsiveness and potential adverse effects in allergically inflamed airways; however, R-albuterol's specific properties may mitigate some of these risks .

Case Studies

4.1. Pediatric Asthma Management

A case study involving an 11-year-old patient with asthma demonstrated significant improvement in pulmonary function after switching from racemic albuterol to levalbuterol, highlighting its effectiveness in a pediatric population .

4.2. Chronic Obstructive Pulmonary Disease

In clinical trials involving adults with COPD, levalbuterol showed comparable efficacy to racemic albuterol but with a reduced incidence of side effects such as tachycardia and tremors, making it a preferred choice for patients sensitive to these effects .

Comparative Data Table

| Parameter | R-Albuterol | Racemic Albuterol (RS) |

|---|---|---|

| Affinity for β2 Receptors | High | Moderate |

| Dosage Required | Lower | Higher |

| Systemic Side Effects | Fewer | More |

| Indications | Asthma, COPD, Hyperkalemia | Asthma, COPD |

| Administration | Inhalation/Nebulization | Inhalation/Nebulization |

Mechanism of Action

The mechanism of action of “R-albuterol hydrochloride” involves its interaction with specific molecular targets and pathways The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects

Biological Activity

R-albuterol hydrochloride, a selective beta-2 adrenergic agonist, is primarily utilized for its bronchodilatory effects in treating asthma and other respiratory conditions. This article delves into the biological activity of R-albuterol, highlighting its pharmacological properties, immunomodulatory effects, and clinical implications based on diverse research findings.

Overview of R-Albuterol

R-albuterol is the active enantiomer of albuterol, with the S-enantiomer exhibiting minimal therapeutic activity. The compound acts primarily on beta-2 adrenergic receptors located in airway smooth muscle, leading to relaxation and bronchodilation. Its mechanism involves the activation of adenyl cyclase, resulting in increased cyclic AMP levels, which subsequently inhibit myosin phosphorylation and reduce intracellular calcium concentrations .

Bronchodilation

R-albuterol has been shown to produce bronchodilation comparable to that of racemic albuterol but with a better therapeutic ratio. A study involving asthmatic patients indicated that R-albuterol's potency for improving forced expiratory volume (FEV1) is approximately 1.9 times that of racemic albuterol on a dose-for-dose basis .

| Parameter | R-Albuterol | Racemic Albuterol |

|---|---|---|

| FEV1 Improvement Ratio | 1.9 (95% CI: 1.3-2.8) | 1.0 |

| Systemic Side Effects Ratio | 2.0 (95% CI: 1.3-2.9) | 1.0 |

Immunomodulatory Effects

Research has demonstrated that R-albuterol possesses anti-inflammatory properties, particularly in modulating immune responses. In activated T cells, R-albuterol significantly reduces the secretion of pro-inflammatory cytokines such as IL-2 and IL-13, as well as NF-κB activity, suggesting its potential role in managing allergic inflammation .

Study on Immune Response Modulation

In a murine model of allergic inflammation, R-albuterol treatment resulted in decreased eosinophilia and total serum IgE levels compared to controls. This indicates a reduction in allergic responses following R-albuterol administration .

Long-Term Effects of Albuterol Isomers

A study investigating long-term exposure to albuterol in mouse models revealed that both R- and S-albuterol could precipitate immediate allergic responses (IAR) and airway hyperresponsiveness (AHR) in allergically inflamed airways. However, the S-isomer did not exhibit significant β2-receptor activity, suggesting that the observed effects might be independent of β2-agonism .

Comparative Analysis with S-Albuterol

The differential effects of R- and S-albuterol have been highlighted in various studies. While R-albuterol effectively promotes bronchodilation and reduces inflammatory responses, S-albuterol has been shown to induce airway hyperresponsiveness when combined with R-albuterol .

| Effect | R-Albuterol | S-Albuterol |

|---|---|---|

| Bronchodilation | Strong | Weak |

| Anti-inflammatory | Yes | No |

| Induces Airway Hyperresponsiveness | No | Yes (when combined) |

Comparison with Similar Compounds

Key Findings:

- Receptor Affinity: R-albuterol has 100-fold greater binding affinity for β2-adrenoreceptors compared to the (S)-enantiomer, which exhibits minimal receptor activity .

- Bronchodilation : R-albuterol demonstrates superior bronchodilatory efficacy compared to the racemate at equivalent doses. For example, 0.63 mg of R-albuterol achieved comparable bronchodilation to 2.5 mg of racemic albuterol in clinical trials .

- In contrast, the (S)-enantiomer lacks anti-inflammatory activity and may counteract the benefits of R-albuterol in the racemate .

- Adverse Effects: Racemic albuterol is associated with higher rates of tachycardia, tremors, and hypokalemia due to the (S)-isomer’s off-target effects. R-albuterol monotherapy reduces these adverse events by 50% in some studies .

Data Table: Comparison of R-Albuterol and Racemic Albuterol

Comparison with Other β2-Agonists

S-Albuterol

The (S)-enantiomer of albuterol has negligible β2-agonist activity and may paradoxically induce bronchoconstriction in animal models.

Salmeterol (Long-Acting β2-Agonist)

Salmeterol, a long-acting β2-agonist (LABA), differs from R-albuterol in duration (12 hours vs. 4–6 hours) and mechanism (anchors to receptor lipid bilayer).

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for assessing the purity and chiral identity of R-albuterol hydrochloride?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral separation is the gold standard. Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer and methanol (70:30) at 1 mL/min flow rate. Monitor peaks at 207 nm for quantification . For chiral purity, employ a chiral stationary phase (e.g., USP Levalbuterol Hydrochloride RS) to distinguish R-albuterol from its enantiomer (S-albuterol) and related impurities like Levalbuterol Related Compounds A–D .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

- Methodological Answer : Follow USP guidelines for sample preparation: dissolve 10 mg/mL of this compound in water (pH 4.5–5.5) and store in light-resistant containers at controlled room temperature . For in vitro dissolution testing, use intrinsic dissolution rate (IDR) studies under standardized conditions (e.g., paddle apparatus at 50 rpm, 37°C) to compare polymorphic forms and ensure batch consistency .

Q. What are the key pharmacological mechanisms of this compound in bronchial smooth muscle relaxation?

- Methodological Answer : R-albuterol binds selectively to β2-adrenergic receptors, increasing intracellular cAMP via adenylate cyclase activation. Validate receptor binding using radioligand assays (e.g., ³H-CGP 12177) and measure cAMP levels via ELISA in primary human bronchial smooth muscle cells. Compare potency ratios (EC50) between R- and S-enantiomers to confirm stereospecific activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in polymorphic stability data for this compound?

- Methodological Answer : Perform solid-state characterization using X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR. For example, XRD can distinguish Form I (monoclinic) and Form II (orthorhombic) polymorphs, while DSC reveals thermal transitions (e.g., melting points at ~200°C). Intrinsic dissolution studies in simulated lung fluid (pH 7.4) can correlate polymorphic stability with bioavailability .

Q. What experimental designs are optimal for studying enantiomer-specific toxicity of this compound?

- Methodological Answer : Use a dual-arm in vivo model:

- Arm 1 : Administer this compound (0.63 mg/kg) to assess β2-selectivity via spirometry in asthmatic animal models.

- Arm 2 : Compare with racemic albuterol to evaluate S-enantiomer-induced side effects (e.g., tachycardia). Employ LC-MS/MS to quantify plasma enantiomer ratios and correlate with adverse event rates .

Q. How can researchers address discrepancies in impurity profiling during scale-up synthesis of this compound?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Step 1 : Identify critical process parameters (CPPs) like reaction temperature and pH using fractional factorial design.

- Step 2 : Monitor impurities (e.g., Levalbuterol Related Compound B) via HPLC-UV with a limit of quantification (LOQ) ≤0.1%.

- Step 3 : Validate robustness using ICH Q2(R1) guidelines for linearity (1–10 µg/mL), accuracy (98–102%), and precision (RSD <2%) .

Q. What strategies improve the stability of this compound in inhaled formulations under humid conditions?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with lyophilized vs. liquid formulations. Use Karl Fischer titration to track water content (<0.3% w/w) and Raman spectroscopy to detect hydrate formation. Excipients like sucrose (1% w/v) can inhibit moisture uptake and maintain aerodynamic particle size (1–5 µm) for pulmonary delivery .

Methodological Frameworks for Research Design

Q. How can the PICO framework be applied to clinical trials evaluating this compound efficacy?

- Methodological Answer :

- Population (P) : Adults with moderate-to-severe asthma (FEV1 50–80% predicted).

- Intervention (I) : Inhaled this compound (1.25 mg) via nebulizer.

- Comparison (C) : Racemic albuterol (2.5 mg).

- Outcome (O) : Change in FEV1 at 30 minutes post-dose. Use a double-blind crossover design with spirometry data analyzed via ANOVA (α=0.05) .

Q. What are common pitfalls in formulating research questions about this compound’s metabolic pathways?

- Methodological Answer : Avoid overly broad questions (e.g., “How does R-albuterol work?”). Instead, focus on specificity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.